molecular formula C12H10O2 B8763494 6-Methoxy-1-naphthaldehyde

6-Methoxy-1-naphthaldehyde

Cat. No. B8763494
M. Wt: 186.21 g/mol
InChI Key: RQSRLHYBIGCTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741593B2

Procedure details

6-Methoxy-naphthaldehyde (432 mg, 2.35 mmol) is added to a solution of instantaneous ylide (Ph3P+Br−+NaNH2, 1.48 g, 2.4 mmol) in anhydrous THF (5 ml). After one hour of stirring at ambient temperature, it is diluted with ether, it is filtered on Celite, and it is chromatographed (hexane/AcOEt 5:1) to obtain 6-methoxy-2-vinyl-naphthalene (390 mg, 90%).
Quantity
432 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ph3P Br− NaNH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](C=O)=[CH:8][CH:7]=[CH:6]2.[CH2:15]1COC[CH2:16]1>CCOCC>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH:15]=[CH2:16])[CH:7]=[CH:6]2

Inputs

Step One
Name
Quantity
432 mg
Type
reactant
Smiles
COC=1C=C2C=CC=C(C2=CC1)C=O
Name
Ph3P Br− NaNH2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After one hour of stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered on Celite, and it
CUSTOM
Type
CUSTOM
Details
is chromatographed (hexane/AcOEt 5:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.